IU1-47

概要

説明

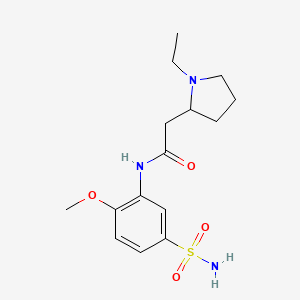

IU1-47は、ユビキチン特異的プロテアーゼ14(USP14)の強力かつ特異的な阻害剤です。 USP14に対する阻害濃度(IC50)は0.6マイクロモル、IsoT/USP5に対する阻害濃度は20マイクロモルです 。 This compoundは、培養神経細胞におけるタウタンパク質の分解を誘導する能力で知られています .

科学的研究の応用

IU1-47 has several scientific research applications:

Neurodegenerative Diseases: This compound is used to study the degradation of tau protein, which is implicated in neurodegenerative diseases such as Alzheimer’s disease.

Cancer Research: USP14 inhibitors like this compound have shown potential in regulating tumorigenesis by inducing autophagy in lung cancer.

Protein Degradation Studies: This compound is used to investigate the ubiquitin-proteasome system and its role in protein degradation.

作用機序

IU1-47は、プロテアソームに関連する脱ユビキチン化酵素であるUSP14を阻害することで作用を発揮します 。 USP14は、プロテアソーム結合基質からユビキチン鎖を除去し、分解から保護します 。 This compoundは、USP14の特定のポケットに結合し、脱ユビキチン化機能を阻害する構造変化を誘導します 。 この阻害は、ユビキチン-プロテアソーム系を介したタウタンパク質およびその他の基質の分解につながります .

類似の化合物との比較

This compoundは、IU1、IU1-206、IU1-248などのIU1系阻害剤の一部です 。 これらの化合物は、USP14上の類似の結合ポケットを共有しますが、効力と選択性において異なります 。 This compoundは、IU1の10倍の効力を持ち、IsoT/USP5よりもUSP14に対する選択性が高くなっています 。 他の類似の化合物には、脱ユビキチン化酵素を標的とするML364、P22077、HBX 41108などがありますが、選択性プロファイルと作用機序が異なる場合があります .

生化学分析

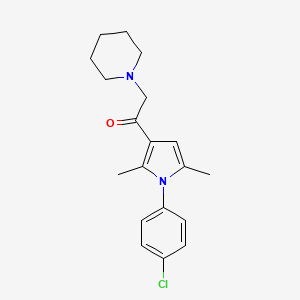

Biochemical Properties

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it binds to specific receptors, altering their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. Additionally, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, it can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its effects. Additionally, its distribution can be influenced by factors such as pH and the presence of other compounds .

Subcellular Localization

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

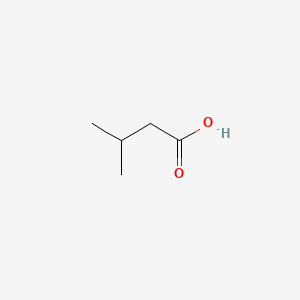

準備方法

IU1-47の合成には、従来の化学的方法が用いられます。 IU1の最適化と設計により、IU1の10倍の効力を有するthis compoundが発見されました 。 合成経路は通常、コア構造の調製に続き、効力と選択性を向上させるための特定の官能基修飾が伴います 。 工業的な製造方法は広く文書化されていませんが、研究目的でカスタム合成サービスが提供されています .

化学反応の分析

IU1-47は、主にUSP14に対する阻害機能に関連する反応を起こします。 遊離USP14に対しては有意な活性を示しませんが、in vitroでUSP14の脱ユビキチン化活性を拮抗します 。 この化合物は、ユビキチン-プロテアソーム系を介してタウの分解を促進します 。 これらの反応に用いられる一般的な試薬と条件には、溶媒としてジメチルスルホキシド(DMSO)が含まれ、濃度は3〜30マイクロモルです 。 これらの反応から生成される主な生成物には、タウの分解生成物とリン酸化タウ種が含まれます .

科学研究への応用

This compoundは、いくつかの科学研究に応用されています。

類似化合物との比較

IU1-47 is part of the IU1 series of inhibitors, which includes IU1, IU1-206, and IU1-248 . These compounds share a similar binding pocket on USP14 but differ in their potency and selectivity . This compound is ten times more potent than IU1 and has a higher selectivity for USP14 over IsoT/USP5 . Other similar compounds include ML364, P22077, and HBX 41108, which also target deubiquitinating enzymes but may have different selectivity profiles and mechanisms of action .

特性

IUPAC Name |

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQIPRWKLACSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

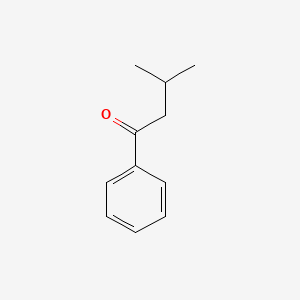

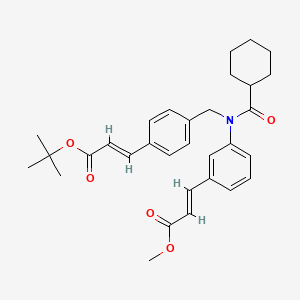

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

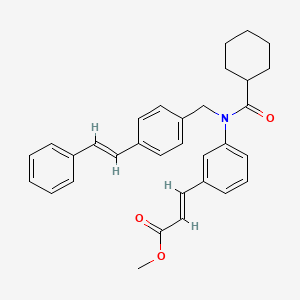

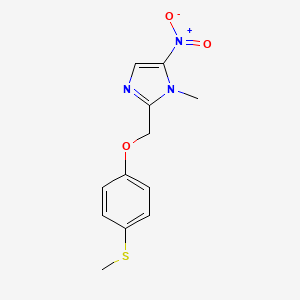

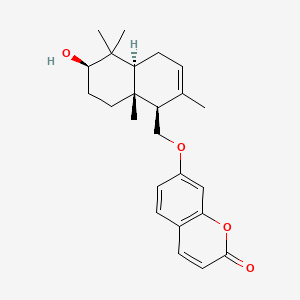

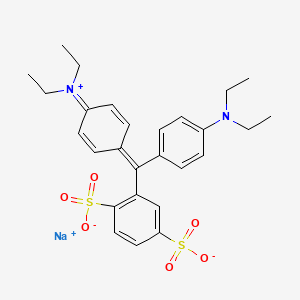

Feasible Synthetic Routes

A: IU1-47 functions as a potent and selective inhibitor of the deubiquitinating enzyme USP14 [, , ]. USP14, when associated with the proteasome, can remove ubiquitin tags from protein substrates, thereby rescuing them from degradation. By inhibiting USP14, this compound prevents this rescue and enhances the degradation of specific proteasome substrates.

A: Studies using primary neuronal cultures have shown that this compound accelerates the degradation of various forms of tau protein, including wild-type tau, pathological tau mutants (P301L and P301S), and the A152T variant []. This finding is significant because tau accumulation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Modulating tau degradation through USP14 inhibition could offer a potential therapeutic strategy for these conditions.

A: this compound has been shown to stimulate autophagic flux in primary neurons []. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins. Additionally, research suggests that USP14 inhibition by this compound may play a role in regulating tumorigenesis, potentially through the induction of autophagy [, ].

A: Yes, researchers have synthesized and characterized 87 variants of IU1, leading to the identification of this compound, which exhibits ten-fold greater potency compared to the original IU1 molecule while retaining specificity for USP14 []. While the specific structural modifications responsible for this potency increase haven't been detailed in the provided abstracts, this highlights the potential for further optimization of the IU1 scaffold to develop even more potent and selective USP14 inhibitors.

ANone: While the research highlights the potential therapeutic benefits of this compound, several questions remain. Further investigation is needed to fully elucidate the long-term effects of USP14 inhibition, potential off-target effects of this compound, and its efficacy in vivo using relevant animal models of neurodegenerative diseases and cancer. Additionally, exploring the druggability of this compound, including its pharmacokinetic properties and potential for formulation, will be crucial for its clinical translation.

- Lee, B. H., et al. "An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons." The Journal of biological chemistry 292.40 (2017): 16524-16535.

- Lee, B. H., et al. "Enhancement of proteasome function in primary neurons 1 An inhibitor of the proteasomal deubiquitinating enzyme USP 14 induces tau elimination in cultured neurons." (2017).

- Park, M., et al. "USP14 Inhibition Regulates Tumorigenesis by Inducing Autophagy in Lung Cancer In Vitro." Biomolecules 11.8 (2021): 1148.

- Park, M., et al. "Abstract 4276: Inhibition of USP14 decrease tumorigenesis via autophagy in lung cancer." Cancer research 79.13 Supplement (2019): 4276-4276.

- Ahmed, M., et al. "Discovery of new promising USP14 inhibitors: computational evaluation of the thumb-palm pocket." Journal of Biomolecular Structure and Dynamics (2022): 1-14.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)